molecular formula C10H11FO B8795465 Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)-

Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)-

Cat. No.: B8795465
M. Wt: 166.19 g/mol
InChI Key: XUOVYCDDWBUKRX-UHFFFAOYSA-N
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Description

Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)- is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-fluoro-4-methoxy-1-(1-methylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-4-methoxy-1-prop-1-en-2-ylbenzene

InChI

InChI=1S/C10H11FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-6H,1H2,2-3H3

InChI Key

XUOVYCDDWBUKRX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol from Step A (3.89 g, 21.14 mmol) in methylene chloride (50 mL) at 0° C., MsCl (1.95 mL, 25.4 mmol) and triethylamine (6.52 mL, 46.5 mmol) were added. The solution was stirred at 0° C. and then room temperature for 2 h. The solution was diluted with methylene chloride (100 mL), washed with water, and dried over sodium sulfate. The title compound was obtained as an oil after flash column using EtOAc:hexane=1:9 as the elute. 1H NMR (CDCl3, 500 MHz) δ 7.25 (t, J=9.0 Hz, 1H), 6.68 (dd, J=8.5, 2.5 Hz, 1H), 6.63 (dd, J=13, 2.5 Hz, 1H), 5.20 (d, J=17.0 Hz, 2H), 3.82 (s, 3H), 2.18 (s, 3H).
Quantity
3.89 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 mL
Type
reactant
Reaction Step One
Quantity
6.52 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of sodium bis(trimethylsilyl)-amide, 11.0M in tetrahydrofuran (714 mL, 0.714 mol) was added to a suspension of methyltriphenylphosphonum bromide (255 g, 0.714 mol) in THF (2.50 L) cooled with an ice bath. The resultant yellow colored suspension was stirred for 30 min at ice bath temperature and then cooled to −78° C. A solution of 2-fluoro-4-methoxyacetophenone (100 g, 0.595 mol) in THF (200 mL) was added dropwise and stirred at −78° C. for 1.5 h. The reaction mixture was allowed to warm to room temperature for one hour, quenched with acetic acid (˜80 mL) where color change was observed from yellow to off white and stirred for 30 min (pH ˜7)(slight exotherm noted). The mixture was concentrated to a slush, diluted with 7:2 hexane:EtOAc, and was allowed to sit overnight. Solids were removed by filtration and the filtrate was concentrated to yellow oil. The title compound was obtained after flash chromatography using 9:1 hexane:EtOAc as the eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
255 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
714 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium bis(trimethylsilyl)-amide, 1.0M in tetrahydrofuran (714 ml, 0.714 m) was added to a suspension of methyltriphenylphosphonium bromide (255 g, 0.714 m) in THF (2.50 L) cooled with an ice bath. The resultant yellow colored suspension was stirred for 30 minutes at ice bath temperature and then cooled to −78° C. A total of 2-fluoro-4-methoxyacetophenone (100 g, 0.595 m) in THF (200 ml) was added dropwise and stirred at −78° C. for 1.5 hours. Reaction mixture was allowed to warm to room temperature for one hour, quenched with acetic acid (˜80 ml) where color change was observed from yellow to off white and stirred for 30 minutes (pH˜7)(slight exotherm noted). The mixture was concentrated to a slush, diluted with 7:2 hexane:ethyl acetate, and was allowed to sit overnight. Solids were removed by filtration and the filtrate was concentrated to yellow oil. The title compound was obtained after flash column using 9:1 hexane:ethyl as the eluant.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
714 mL
Type
solvent
Reaction Step One
Quantity
255 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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